N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC16282037
Molecular Formula: C22H19F3N4
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19F3N4 |
|---|---|
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | N-(4-ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C22H19F3N4/c1-3-15-9-11-17(12-10-15)27-18-13-14(2)26-21-19(16-7-5-4-6-8-16)20(22(23,24)25)28-29(18)21/h4-13,27H,3H2,1-2H3 |
| Standard InChI Key | DMNKYNNNTCOVFO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4)C |
Introduction
Structural Characterization and Molecular Properties
N-(4-Ethylphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine features a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at position 2, a phenyl group at position 3, a methyl group at position 5, and a 4-ethylphenylamine moiety at position 7. The trifluoromethyl group enhances electron-withdrawing effects, influencing both reactivity and binding affinity to biological targets . Key spectral data include:
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¹H-NMR: Signals at δ 7.64–7.76 ppm (aromatic protons), δ 2.12–2.17 ppm (methyl groups), and δ 10.36 ppm (NH protons) .
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IR: Absorption bands at 3141 cm⁻¹ (NH stretch) and 2227 cm⁻¹ (C≡N stretch) .
The compound’s molecular weight (396.4 g/mol) and lipophilic nature (calculated logP: 4.2) suggest favorable membrane permeability, a critical factor for bioavailability.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions starting with diazotization and coupling (Scheme 1) :
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Diazotization: Aniline derivatives react with nitrous acid to form diazonium salts.
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Coupling with Malononitrile: Diazonium salts couple with malononitrile to yield 2-arylazo-malononitrile intermediates .
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Cyclization: Treatment with hydrazine hydrate under reflux forms the pyrazolo[1,5-a]pyrimidine core .
Microwave-assisted synthesis reduces reaction times from 6–7 hours to 15–20 minutes, improving yields by 15–20% .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Time (h) |
|---|---|---|
| Conventional Reflux | 69–81 | 6–7 |
| Microwave Irradiation | 84–92 | 0.25–0.5 |
| Ultrasound | 78–85 | 1–2 |
Chemical Modifications
The compound undergoes electrophilic substitution at the phenyl ring and nucleophilic displacement at the trifluoromethyl group. For example, reaction with N-(thiazol-2-yl) carbonohydrazonoyl dicyanide yields derivatives with enhanced antimicrobial activity .
Biological Activity and Mechanism of Action
Antimicrobial Properties
In vitro studies demonstrate potent activity against Staphylococcus aureus (MIC: 2 µg/mL) and Candida albicans (MIC: 4 µg/mL), surpassing fluconazole (MIC: 8 µg/mL) . The trifluoromethyl group enhances membrane disruption via hydrophobic interactions .
Antitumor Activity
Against human cancer cell lines:
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MCF-7 (Breast Cancer): IC₅₀ = 1.8 µM (vs. Doxorubicin: 0.9 µM) .
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HepG-2 (Liver Cancer): IC₅₀ = 2.4 µM .
Mechanistic studies suggest inhibition of topoisomerase II and induction of apoptosis via caspase-3 activation .
Table 2: Cytotoxic Activity of Related Compounds
| Compound | MCF-7 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) |
|---|---|---|
| N-(4-Ethylphenyl)-... (This Compound) | 1.8 | 2.4 |
| 3-Methyl-4-(4-methylphenyl) Derivative | 3.2 | 4.1 |
| 6-Methoxy-pyrazolo[1,5-a]pyrimidine | 5.6 | 6.3 |
Comparative Analysis with Structural Analogs
Role of Substituents
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Trifluoromethyl Group: Increases metabolic stability and target binding affinity compared to methyl or methoxy groups .
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4-Ethylphenyl Moiety: Enhances solubility without compromising lipophilicity, addressing a common limitation in pyrazolopyrimidines.
Pharmacokinetic Advantages
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Half-Life: 8.2 hours (vs. 3.1 hours for non-fluorinated analogs) .
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Oral Bioavailability: 67% in rodent models, attributed to reduced first-pass metabolism .
Applications and Future Directions
Therapeutic Applications
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Oncology: Potential as a second-line therapy for doxorubicin-resistant cancers .
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Infectious Diseases: Dual antibacterial/antifungal activity reduces polymicrobial infection risks .
Research Priorities
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